5-[(Benzylamino)methyl]-2-{[(4-ethylphenyl)methyl]amino}-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one
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Overview
Description
FDW028 is a potent and highly selective small-molecule inhibitor of fucosyltransferase 8 (FUT8). This compound has shown significant promise in the field of cancer research, particularly in the treatment of metastatic colorectal cancer (mCRC). FDW028 works by inhibiting the core fucosylation of proteins, a process that is often upregulated in various malignancies .
Preparation Methods
The synthesis of FDW028 involves several steps, starting with the preparation of the core triazolopyrimidine structure. The synthetic route typically includes the following steps:
Formation of the triazolopyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.
Substitution reactions: The core structure is then modified by introducing benzylamino and ethylbenzylamino groups through substitution reactions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98%
Chemical Reactions Analysis
FDW028 undergoes several types of chemical reactions, including:
Lysosomal degradation: The compound induces lysosomal degradation of specific proteins, such as B7-H3, through the chaperone-mediated autophagy (CMA) pathway.
Common reagents and conditions used in these reactions include:
Reagents: Various solvents like dimethyl sulfoxide (DMSO) and reagents for cyclization and substitution reactions.
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure the desired chemical transformations.
The major products formed from these reactions include defucosylated glycoproteins and degraded protein fragments.
Scientific Research Applications
FDW028 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: FDW028 is used as a tool compound to study the role of fucosylation in various biological processes.
Medicine: FDW028 has shown potent anti-tumor activity in preclinical models of metastatic colorectal cancer. .
Mechanism of Action
FDW028 exerts its effects by inhibiting fucosyltransferase 8 (FUT8), an enzyme responsible for the core fucosylation of glycoproteins. The inhibition of FUT8 leads to the defucosylation of proteins, which in turn triggers their degradation through the chaperone-mediated autophagy (CMA) pathway. Specifically, FDW028 promotes the binding of heat shock protein family A member 8 (HSC70) to the immune checkpoint molecule B7-H3, leading to its lysosomal degradation .
Comparison with Similar Compounds
FDW028 is unique in its high selectivity and potency as an inhibitor of fucosyltransferase 8. Similar compounds include:
2-Deoxy-2-fluoro-L-fucose: Another inhibitor of fucosylation, but less selective compared to FDW028.
Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside: A glycosylation inhibitor with a different mechanism of action.
FDW028 stands out due to its specific targeting of FUT8 and its potent anti-tumor activity, making it a valuable tool in cancer research .
Properties
Molecular Formula |
C22H24N6O |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-[(benzylamino)methyl]-2-[(4-ethylphenyl)methylamino]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H24N6O/c1-2-16-8-10-18(11-9-16)14-24-21-26-22-25-19(12-20(29)28(22)27-21)15-23-13-17-6-4-3-5-7-17/h3-12,23H,2,13-15H2,1H3,(H2,24,25,26,27) |
InChI Key |
PAWBAUIXKSTNNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=NC3=NC(=CC(=O)N3N2)CNCC4=CC=CC=C4 |
Origin of Product |
United States |
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